molecular formula C9H11ClO B14045388 [(1-Chloropropan-2-yl)oxy]benzene CAS No. 13684-97-4

[(1-Chloropropan-2-yl)oxy]benzene

Cat. No.: B14045388
CAS No.: 13684-97-4
M. Wt: 170.63 g/mol
InChI Key: QTBREQXZXJCAGW-UHFFFAOYSA-N
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Description

[(1-Chloropropan-2-yl)oxy]benzene is a chlorinated aromatic ether characterized by a benzene ring substituted with an oxygen-linked 1-chloropropan-2-yl group. The structural formula is C₆H₅-O-CH(CH₃)CH₂Cl, where the chlorine atom is positioned on the first carbon of the propan-2-yl chain. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, due to the reactivity of its chlorine substituent and the aromatic ether framework.

Properties

CAS No.

13684-97-4

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

1-chloropropan-2-yloxybenzene

InChI

InChI=1S/C9H11ClO/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

QTBREQXZXJCAGW-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenoxypropanyl chloride can be synthesized from 2-phenoxypropionic acid. The process involves dissolving 2-phenoxypropionic acid in an organic solvent, adding a catalyst, and controlling the temperature between 0-140°C. An acyl chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3), is then added. The mixture is heated and refluxed while continuously stirring to complete the reaction .

Industrial Production Methods: In industrial settings, the production of 2-Phenoxypropanyl chloride follows similar steps but on a larger scale. The reaction is typically carried out in a controlled environment to ensure safety and maximize yield. The use of advanced equipment and automation helps in maintaining the desired reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxypropanyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the reactive acyl chloride group. It can react with various nucleophiles, including amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters .

Common Reagents and Conditions:

    Amines: Reacts with primary or secondary amines to form amides. The reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed.

    Alcohols: Reacts with alcohols to form esters. This reaction often requires a base like pyridine to facilitate the process.

    Thiols: Reacts with thiols to form thioesters, usually in the presence of a base.

Major Products:

  • Amides
  • Esters
  • Thioesters

Scientific Research Applications

2-Phenoxypropanyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of active pharmaceutical ingredients (APIs) and drug development.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Phenoxypropanyl chloride involves nucleophilic acyl substitution. The acyl chloride group is highly reactive and can be attacked by nucleophiles, leading to the formation of various derivatives. This reactivity makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of [(1-Chloropropan-2-yl)oxy]benzene and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Benzene Ring Key Features
This compound (Target) C₉H₁₁ClO 170.64 (calculated) O-linked 1-chloropropan-2-yl group Single chlorine on aliphatic chain; ether linkage
1-Chloro-2-(1-chloropropan-2-yl)benzene C₉H₁₀Cl₂ 189.08 Chlorine at position 1; 1-chloropropan-2-yl at position 2 Two chlorine atoms; increased polarity and potential reactivity
1-(1-Chloropropan-2-yl)-4-methylbenzene C₁₀H₁₃Cl 168.66 Methyl at position 4; 1-chloropropan-2-yl at position 1 Methyl group enhances lipophilicity; chlorine on aliphatic chain
1-(Chloromethyl)-2-(propan-2-yloxy)benzene C₁₀H₁₃ClO 184.67 Chloromethyl (-CH₂Cl) at position 1; isopropoxy (-O-CH(CH₃)₂) at position 2 Dual functional groups; potential for nucleophilic substitution
2-(Chloromethoxy)-1,3-di(propan-2-yl)benzene C₁₃H₁₈ClO 225.73 (calculated) Chloromethoxy (-O-CH₂Cl) at position 2; two isopropyl groups at 1,3 Steric hindrance from isopropyl groups; chloromethoxy enhances reactivity

Physical and Chemical Properties

  • Polarity and Solubility: The target compound’s ether linkage and chlorine substituent confer moderate polarity, suggesting solubility in organic solvents like dichloromethane or ethyl acetate. Compounds with additional chlorine (e.g., C₉H₁₀Cl₂) exhibit higher polarity and lower volatility . Methyl-substituted derivatives (e.g., C₁₀H₁₃Cl) are more lipophilic, favoring solubility in non-polar media .
  • Reactivity :

    • Chlorine atoms on aliphatic chains (as in the target compound) are susceptible to nucleophilic substitution (e.g., SN2 reactions), enabling functionalization.
    • Compounds with chloromethyl groups (e.g., C₁₀H₁₃ClO) may undergo hydrolysis or elimination reactions under basic conditions .
    • Electron-withdrawing substituents (e.g., chlorine) deactivate the benzene ring toward electrophilic substitution, directing incoming groups to meta/para positions. Methyl groups, conversely, activate the ring for ortho/para substitution .

Biological Activity

[(1-Chloropropan-2-yl)oxy]benzene, also known by its CAS number 1125-66-2, is an organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a chloropropanol moiety attached to a benzene ring. Its chemical structure can be represented as follows:

  • Molecular Formula : C10H13ClO
  • Molecular Weight : 188.66 g/mol
  • CAS Number : 1125-66-2

The compound exhibits properties typical of aryl ethers, which may influence its interactions with biological systems.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the chloropropan-2-yl group suggests potential activity as a substrate or inhibitor in enzymatic reactions.

Pharmacological Effects

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit antimicrobial properties against a range of pathogens. For instance, derivatives with similar structures have been tested against bacteria like Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory responses. Compounds in its class have been linked to the inhibition of pro-inflammatory cytokines.
  • Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against E. coli
Anti-inflammatoryInhibition of TNF-alpha production
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: Antimicrobial Properties

In a study published by Parchem, this compound was tested against various bacterial strains. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

A research article highlighted the anti-inflammatory effects of similar compounds in vitro. The study revealed that these compounds could reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha in human cell lines exposed to inflammatory stimuli .

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